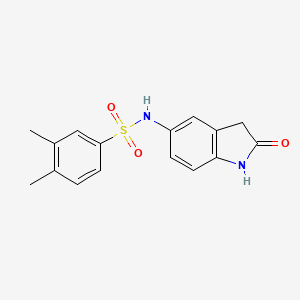

3,4-dimetil-N-(2-oxoindolin-5-il)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a benzenesulfonamide moiety, which is further substituted with a 2-oxoindoline group. The presence of the indoline ring system makes it a valuable scaffold in medicinal chemistry due to its potential biological activities.

Aplicaciones Científicas De Investigación

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer cell proliferation.

Chemical Biology: The compound serves as a probe to study the biological pathways and molecular targets associated with sulfonamide derivatives.

Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

The primary targets of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms and protein kinases . These targets play a crucial role in various biological processes. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible interconversion between carbon dioxide and bicarbonate ion . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has shown promising inhibitory effects on hCA XII . It also inhibits a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF . The inhibition of these targets results in changes in cellular processes, potentially leading to antiproliferative effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. The inhibition of carbonic anhydrase can disrupt pH regulation and ion transport, affecting various physiological processes . The inhibition of protein kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory effects suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound’s action results in molecular and cellular effects. Despite its lack of CA inhibitory activity, it was the most active antiproliferative candidate against most of the 60 cell lines tested . It showed significant inhibition percentages against several protein kinases . These effects could potentially lead to the death of cancer cells .

Análisis Bioquímico

Biochemical Properties

The 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide compound plays a significant role in biochemical reactions . It has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the 2-oxoindoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Methylation: The final step involves the methylation of the benzenesulfonamide moiety using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Corresponding substituted products depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-oxoindolin-3-ylidene)acetohydrazides: These compounds also contain the 2-oxoindoline moiety and exhibit similar biological activities.

Indole-2-carboxylate derivatives: These derivatives share the indole scaffold and are known for their antiviral and anticancer properties.

Uniqueness

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its binding affinity to certain enzymes and receptors. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry research .

Actividad Biológica

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its ability to interact with various biological targets.

The primary biological targets of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide include carbonic anhydrase (CA) isoforms and protein kinases . The compound exhibits inhibitory effects on these targets, particularly on the hCA XII isoform, which is implicated in tumor growth and progression. The inhibition of carbonic anhydrase can disrupt pH regulation and ion transport within cells, leading to altered cellular functions and potential apoptosis in cancer cells.

Biological Activity Summary

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, it has shown significant activity across a panel of 60 different cell lines, indicating broad-spectrum antiproliferative properties. Its ability to induce apoptosis has been linked to changes in the expression of key proteins involved in the apoptotic pathway .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 3.96 ± 0.21 | Induces intrinsic apoptotic pathway |

| Caco-2 (Colorectal) | 5.87 ± 0.37 | Inhibits cell proliferation |

| Other lines | Variable | Broad-spectrum inhibition |

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide interacts with various biomolecules, influencing several biochemical pathways. Preliminary studies suggest that it may affect cell signaling pathways and gene expression, potentially through enzyme inhibition or activation mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, its potent inhibitory effects suggest favorable properties that could enhance its therapeutic potential. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics will be crucial for future clinical applications.

Case Studies and Research Findings

Recent studies have illuminated the compound's role in cancer treatment:

- Induction of Apoptosis : In MCF-7 cells, the compound was found to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis through the mitochondrial pathway .

- Inhibition of Tumor Growth : Research indicated that compounds similar to 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide also demonstrated significant inhibition of tumor-associated carbonic anhydrase isoforms (e.g., hCA II and hCA IX), which are often overexpressed in tumors .

Propiedades

IUPAC Name |

3,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-10-3-5-14(7-11(10)2)22(20,21)18-13-4-6-15-12(8-13)9-16(19)17-15/h3-8,18H,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDCSSFYKHVYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.